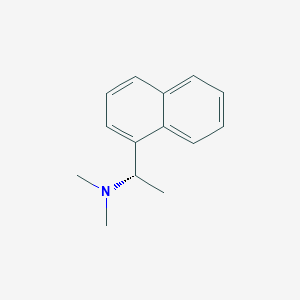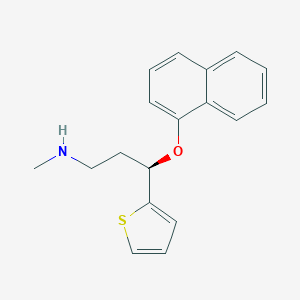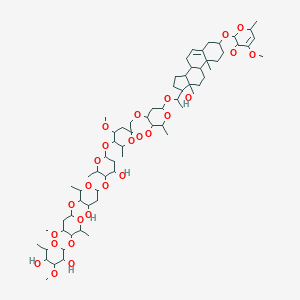
Periplocoside K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Periplocoside K is a natural compound that belongs to the cardenolide family. It is extracted from the roots of the plant Periploca sepium, which is commonly found in China. Periplocoside K has been the focus of extensive research due to its potential therapeutic applications in cancer treatment. In
Scientific Research Applications
Insecticidal Activity
Periplocosides, including Periplocoside K, exhibit insecticidal properties. Research on Periplocoside E, a closely related compound, shows its effects on the digestive system of insects like the Oriental Amyworm, Mythimna separata. It targets proteins in the midgut epithelium cells, suggesting a potential mechanism for pest control in agriculture (Feng et al., 2016). Similarly, Periplocoside P, another related compound, has been shown to inhibit certain proteins involved in energy metabolism in the midgut epithelium of M. separata larvae, indicating its insecticidal activity and potential use in pest management (Feng et al., 2017).
Wound Healing Properties
Periplocin, a cardiotonic steroid included in Periploca forrestii, has been found to facilitate wound healing. It stimulates proliferation, migration, and collagen production in fibroblast cells, highlighting its potential in treating chronic wounds (Chen et al., 2019).
Immunological Effects
Periplocoside A, closely related to Periplocoside K, has shown effectiveness in suppressing autoimmune diseases. It has been observed to inhibit the differentiation of Th17 cells, reduce the severity of experimental autoimmune encephalomyelitis, and suppress IL-17 production, suggesting its potential in treating autoimmune disorders (Zhang et al., 2009).
Antifungal Activity
Pregnane glycosides from Periploca sepium, which includes compounds like Periplocoside K, have shown significant antifungal activity against various phytopathogenic fungi. This suggests their potential as new classes of fungicides or lead compounds in agricultural applications (Li et al., 2019).
properties
CAS RN |
119902-16-8 |
|---|---|
Molecular Formula |
C68H108O26 |
Molecular Weight |
1341.6 g/mol |
IUPAC Name |
6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C68H108O26/c1-31-23-46(75-11)55(72)63(80-31)87-40-17-20-65(9)39(24-40)15-16-41-42(65)18-21-66(10)43(41)19-22-68(66,74)38(8)86-52-28-48-61(36(6)84-52)93-94-67(30-79-48)29-49(77-13)60(37(7)92-67)90-51-26-45(70)57(33(3)82-51)88-50-25-44(69)58(34(4)81-50)89-53-27-47(76-12)59(35(5)83-53)91-64-56(73)62(78-14)54(71)32(2)85-64/h15,23,31-38,40-45,47-54,56-64,69-71,73-74H,16-22,24-30H2,1-14H3 |
InChI Key |
FDCCEOXJPADEMN-UHFFFAOYSA-N |
SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)O)O)OC)CO7)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)O)O)OC)CO7)O)C)C)OC |
synonyms |
periplocoside K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



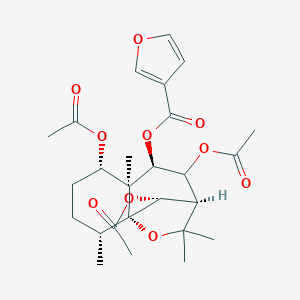

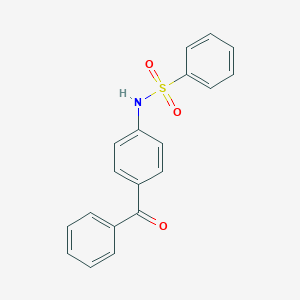
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)

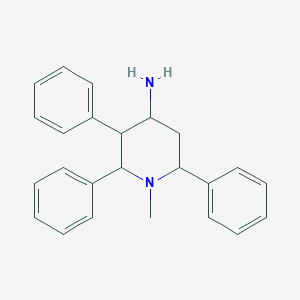
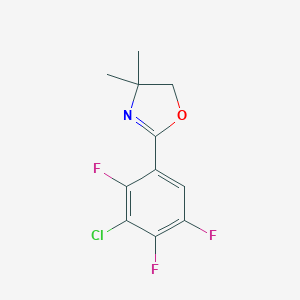
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

